
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as CFPT, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CFPT belongs to the class of piperazine derivatives, which have been widely used as therapeutic agents due to their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have significant biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are known to be involved in the regulation of mood and behavior. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to decrease the levels of stress hormones such as cortisol, which are known to be involved in the development of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its pharmacological properties have been extensively studied in animal models. However, N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide also has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective derivatives of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide that can be used as therapeutic agents. Another area of interest is the investigation of the potential use of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide and its potential interactions with other drugs.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide involves the reaction of 2-chloroaniline with 2-furoyl chloride in the presence of triethylamine to obtain 2-chloro-N-(2-furoyl)-aniline. This intermediate is then reacted with piperazine-1-carbothioamide in the presence of sodium hydride to yield the final product, N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. The purity and yield of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide can be improved by recrystallization from appropriate solvents.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been studied extensively for its potential pharmacological properties. It has been shown to possess significant anticonvulsant, anxiolytic, and antidepressant activities in animal models. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been investigated for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-12-4-1-2-5-13(12)18-16(23)20-9-7-19(8-10-20)15(21)14-6-3-11-22-14/h1-6,11H,7-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWRUNGCRTYQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)


![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)
![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)



